molecular formula C11H18N2 B1604161 N1,N1-Dimethyl-3-phenylpropane-1,3-diamine CAS No. 942-86-9

N1,N1-Dimethyl-3-phenylpropane-1,3-diamine

Cat. No. B1604161
CAS RN: 942-86-9
M. Wt: 178.27 g/mol
InChI Key: HSZKVKCMQAORSG-UHFFFAOYSA-N
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Description

“N1,N1-Dimethyl-3-phenylpropane-1,3-diamine” is a chemical compound with the molecular formula C11H18N2 . It is also known by other names such as “S-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride” and "S-N1,N1-DIMETHYL-3-PHENYLPROPANE-1,2-DIAMINE" .


Synthesis Analysis

The synthesis of “N1,N1-Dimethyl-3-phenylpropane-1,3-diamine” involves a two-step reaction. First, propylene glycol reacts with formaldehyde to produce 2-methoxy-1,3-propanediol. Then, under alkaline conditions, 2-methoxy-1,3-propanediol reacts with ammonia to form "N1,N1-Dimethyl-3-phenylpropane-1,3-diamine" .


Molecular Structure Analysis

The molecular structure of “N1,N1-Dimethyl-3-phenylpropane-1,3-diamine” is characterized by a phenyl group and a side chain containing two basic nitrogen atoms . The molecular weight of the compound is 178.27 g/mol .


Physical And Chemical Properties Analysis

“N1,N1-Dimethyl-3-phenylpropane-1,3-diamine” is a yellow to brown liquid . It has a molecular weight of 178.27 g/mol . The compound has a topological polar surface area of 29.3 Ų and a complexity of 128 .

Scientific Research Applications

Metal-Catalyzed Cross-Couplings

A commercially available 1,2-diamine, closely related to N1,N1-Dimethyl-3-phenylpropane-1,3-diamine, serves as an effective ligand for metal-catalyzed cross-couplings. This includes Ni/trans-N,N‘-dimethyl-1,2-cyclohexanediamine, providing a method for alkyl−alkyl Suzuki reactions with alkylboranes at room temperature (Saito & Fu, 2007).

Fluorescent Mixed Ligand Copper(II) Complexes

Mixed ligand copper(II) complexes with various diamines, including N1,N1-Dimethyl-3-phenylpropane-1,3-diamine derivatives, have been synthesized for studies on DNA binding, nuclease activity, and cytotoxicity. These complexes show promise in cancer treatment (Jaividhya et al., 2015).

Antitumor Activity

Enantiomeric and racemic 1,2-diamino-1-phenylpropanes, closely related to N1,N1-Dimethyl-3-phenylpropane-1,3-diamine, have been synthesized and transformed into dichloroplatinum(II) complexes for antitumor activity testing. These complexes show varying degrees of inhibitory potency against breast cancer cell lines (Gust et al., 1997).

Calcimimetic Properties

N1-arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines, structurally similar to N1,N1-Dimethyl-3-phenylpropane-1,3-diamine, have been synthesized and exhibit calcimimetic activity, indicating potential applications in the modulation of calcium sensing receptor (CaSR) (Dauban et al., 2000).

Development of Organic Light-Emitting Devices (OLEDs)

N-diaryl-anthracene-9,10-diamine derivatives with methyl substituents, related to N1,N1-Dimethyl-3-phenylpropane-1,3-diamine, have been synthesized for use as dopants in OLEDs. These compounds significantly improve the efficiency and performance of OLED devices (Yu et al., 2011).

Novel Polyamides and Polyimides Synthesis

New polyamides and polyimides have been synthesized from diamines, including derivatives of N1,N1-Dimethyl-3-phenylpropane-1,3-diamine, showing potential in creating materials with high thermal stability and solubility in organic solvents, useful in various industrial applications (Liaw et al., 1998).

Safety And Hazards

“N1,N1-Dimethyl-3-phenylpropane-1,3-diamine” is a hazardous compound. It is corrosive and irritating to the eyes and skin . The compound has been assigned the hazard statements H302, H312, H314, and H335, indicating that it is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N',N'-dimethyl-1-phenylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-13(2)9-8-11(12)10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZKVKCMQAORSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649471
Record name N~3~,N~3~-Dimethyl-1-phenylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-Dimethyl-3-phenylpropane-1,3-diamine

CAS RN

942-86-9
Record name N~3~,N~3~-Dimethyl-1-phenylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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